molecular formula C11H9ClO3 B8615273 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid CAS No. 655223-09-9

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid

Cat. No.: B8615273
CAS No.: 655223-09-9
M. Wt: 224.64 g/mol
InChI Key: UODLIGAEPGYRCI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is an organic compound that features a chlorinated phenyl group, an acetylenic group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The acetylenic group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone or corresponding carboxylic acids.

    Reduction: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets. The acetylenic group can participate in covalent bonding with enzymes or receptors, leading to modulation of biological pathways. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol
  • 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone
  • 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)propanoic acid

Uniqueness

2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is unique due to its combination of a chlorinated phenyl group and an acetylenic group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

655223-09-9

Molecular Formula

C11H9ClO3

Molecular Weight

224.64 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-prop-2-ynoxyacetic acid

InChI

InChI=1S/C11H9ClO3/c1-2-7-15-10(11(13)14)8-3-5-9(12)6-4-8/h1,3-6,10H,7H2,(H,13,14)

InChI Key

UODLIGAEPGYRCI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of potassium hydroxide (23.4 g, assay 90%) in propargyl alcohol (70 ml) is added to 4-chloro-benzaldehyde (7.2 g) and chloroform (13.4 g) in propargyl alcohol (10 ml) over 5 hours at 50° C. The reaction mixture is stirred at 50° C. for additional 3 hours. After cooling to room temperature water (150 ml) is added. The resulting mixture is extracted with tert butyl methyl ether (150 ml). The organic phase is again extracted with 4M potassium hydroxide (50 ml). The aqueous alkaline extracts are combined and made acidic (pH<3) by addition of concentrated hydrochloric acid. The aqueous phase is extracted with tert butyl methyl ether (2×150 ml). The organic phases are combined, extracted with water (1×100 ml), dried (magnesium sulfate) and evaporated. (4-Chloro-phenyl)-prop-2-ynyloxy-acetic acid (7.7 g) is obtained as oil, which solidifies on standing.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Chloro-benzaldehyde (7.2 g) in propargyl alcohol (15 ml) is heated to 50° C. A mixture of potassium hydroxide (31.2 g, assay 90%) in propargyl alcohol (150 ml) as well as a mixture of bromoform (13 g) in propargylalcohol (15 ml) are added simultaneously over 1 hour at 50° C. The reaction mixture is stirred at 50° C. for additional 5 hours. After cooling to room temperature water (150 ml) is added. The resulting mixture is extracted with tert butyl methyl ether (150 ml). The organic phase is again extracted with 4M potassium hydroxide (50 ml). The aqueous alkaline extracts are combined and made acidic (pH<3) by addition of concentrated hydrochloric acid. The aqueous phase is extracted with tert butyl methyl ether (2×150 ml). The organic phases are combined, extracted with water (1×100 ml), dried (magnesium sulfate) and evaporated. (4-Chloro-phenyl)-prop-2-ynyloxy-acetic acid (10.4 g) is obtained as oil, which solidifies on standing.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

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